N-Benzyl-1,3-dithietan-2-imine
Description
Contextualization within Organosulfur Heterocyclic Chemistry
N-Benzyl-1,3-dithietan-2-imine is a derivative of 1,3-dithietane (B8821032), a saturated heterocyclic compound containing a four-membered ring with two sulfur atoms at positions 1 and 3. wikipedia.orgwikipedia.orgontosight.ai Organosulfur compounds are a broad class of molecules that play a crucial role in various chemical and biological processes. ontosight.ai The 1,3-dithietane ring system is characterized by a high degree of ring strain, which influences its reactivity and makes it susceptible to ring-opening reactions. ontosight.ai The presence of sulfur atoms also imparts a high degree of polarizability to the molecule. ontosight.ai While carbon-substituted 1,3-dithietanes have been known since 1872, the parent 1,3-dithietane was first synthesized in 1976. wikipedia.orgwikipedia.org The chemistry of 1,3-dithietanes and their oxidized forms, such as 1,3-dithietane 1-oxide and 1,3-dithietane 1,1,3,3-tetraoxide, has been a subject of ongoing research. wikipedia.orgontosight.ai
Positioning within Imine Chemistry and Azomethine Functional Groups
The defining feature of this compound, beyond its heterocyclic core, is the imine functional group (C=N). nih.govwikipedia.org Imines, also known as Schiff bases, are nitrogen analogues of aldehydes and ketones where the carbonyl group is replaced by a carbon-nitrogen double bond. masterorganicchemistry.comtaylorandfrancis.comresearchgate.net The term "azomethine" is also used to refer to the imine functional group, particularly in older literature. masterorganicchemistry.comtaylorandfrancis.com Imines are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. wikipedia.orgmasterorganicchemistry.com This reaction is generally reversible and often requires the removal of water to favor imine formation. wikipedia.org
The chemistry of imines is diverse; they can act as nucleophiles due to the electron-rich nitrogen atom or as electrophiles, especially when the nitrogen is protonated. nih.gov They are important intermediates in a variety of organic reactions, including nucleophilic additions, reductions to form amines, and cycloaddition reactions. masterorganicchemistry.comnih.gov The benzyl (B1604629) group attached to the nitrogen atom in this compound influences the electronic properties and reactivity of the imine functionality.
Historical Development and Significance of 1,3-Dithietane and Imine Systems
The history of 1,3-dithietanes dates back to the late 19th century with the description of carbon-substituted derivatives. wikipedia.org However, the parent 1,3-dithietane was not synthesized until 1976 by Block and coworkers. wikipedia.orgwikipedia.org Their work involved the reaction of bis(chloromethyl) sulfoxide (B87167) with sodium sulfide (B99878), followed by reduction of the resulting 1,3-dithietane 1-oxide. wikipedia.orgwikipedia.org The study of 1,3-dithietanes has been driven by interest in their unique strained-ring properties and their potential as precursors to other sulfur-containing compounds. ontosight.airesearchgate.net
The term "imine" was coined by the German chemist Albert Ladenburg in 1883. wikipedia.org Hugo Schiff first reported the synthesis of this class of compounds in 1864 through the condensation of primary amines with carbonyl compounds. taylorandfrancis.comresearchgate.net For this reason, imines are often referred to as Schiff bases. taylorandfrancis.com The development of imine chemistry has been fundamental to the advancement of organic synthesis, with applications in the construction of complex molecules and heterocycles. nih.gov The combination of the 1,3-dithietane ring and the imine functional group in this compound presents a unique molecular architecture for further exploration in synthetic and medicinal chemistry.
Chemical and Physical Properties
Below is a table summarizing some of the key chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C9H9NS2 |
| IUPAC Name | This compound |
| Synonyms | Not readily available |
| Molecular Weight | 195.31 g/mol |
| Appearance | Not readily available |
| Melting Point | Not readily available |
| Boiling Point | Not readily available |
| Solubility | Not readily available |
| CAS Number | 21453307 (from CID) nih.gov |
Structure
3D Structure
Properties
CAS No. |
59753-70-7 |
|---|---|
Molecular Formula |
C9H9NS2 |
Molecular Weight |
195.3 g/mol |
IUPAC Name |
N-benzyl-1,3-dithietan-2-imine |
InChI |
InChI=1S/C9H9NS2/c1-2-4-8(5-3-1)6-10-9-11-7-12-9/h1-5H,6-7H2 |
InChI Key |
MVLIOJWOSANAAD-UHFFFAOYSA-N |
Canonical SMILES |
C1SC(=NCC2=CC=CC=C2)S1 |
Origin of Product |
United States |
Synthetic Methodologies for N Benzyl 1,3 Dithietan 2 Imine and Analogous Structures
Strategies for 1,3-Dithietane (B8821032) Ring Formation
The construction of the 1,3-dithietane framework is the pivotal step in the synthesis of N-Benzyl-1,3-dithietan-2-imine and its analogs. Several key strategies have been developed to achieve this, each with its own advantages and limitations.
Cyclic Thioetherification Approaches
Cyclic thioetherification represents a traditional and widely employed method for the formation of thietane (B1214591) rings, the sulfur-containing core of dithietanes. nih.gov This approach generally involves the formation of two carbon-sulfur bonds to close the four-membered ring.
One of the oldest and most straightforward methods for synthesizing thietane derivatives is through the double nucleophilic displacement of 1,3-dihaloalkanes with a sulfide (B99878) source, such as sodium sulfide. nih.gov This intermolecular reaction involves the sequential displacement of two halide leaving groups by the sulfide nucleophile to form the cyclic thioether. nih.gov While effective for some substrates, this method can be limited by competing elimination reactions, especially with sterically hindered haloalkanes. nih.gov
Table 1: Examples of Thietane Synthesis via Double Nucleophilic Displacement
| Starting Material | Reagent | Product | Reference |
| 1,3-dibromopropane | Sodium sulfide | Thietane | nih.gov |
| 3,3-bis(chloromethyl)oxetane | Thiourea (B124793), then hydrolysis | 5,5-bis(hydroxymethyl)thietane-3-ol | nih.gov |
This table is illustrative and specific yields are dependent on reaction conditions.
An alternative to the intermolecular approach is the intramolecular nucleophilic displacement of a haloalkylthiol or a related precursor. nih.gov In this strategy, a molecule containing both a thiol nucleophile and a suitable leaving group on a three-carbon chain is induced to cyclize. This method can be highly efficient as it avoids the complexities of intermolecular reactions and can be used to synthesize more complex thietane derivatives. nih.gov For instance, γ-mercaptoalkanols can be cyclized to thietanes using reagents like triphenylphosphine (B44618) ditriflate. nih.gov
Photochemical [2+2] Cycloadditions (Thia-Paternò–Büchi Reactions)
Photochemical [2+2] cycloadditions, specifically the Thia-Paternò–Büchi reaction, offer a powerful and modern approach to the synthesis of thietanes. nih.govchemistryviews.org This reaction involves the photochemical excitation of a thiocarbonyl compound, which then undergoes a cycloaddition with an alkene to form the thietane ring. chemistryviews.orgorganic-chemistry.org This method is particularly valuable for accessing structurally diverse and complex thietane derivatives that may be difficult to obtain through traditional methods. nih.govnih.govresearchgate.net
A recent development in this area involves a domino photochemical reaction that generates the required thiocarbonyl intermediate in situ from stable phenacyl sulfides, followed by the Thia-Paternò–Büchi reaction. nih.gov This innovative approach circumvents the handling of often unstable thiocarbonyl compounds. chemistryviews.org
Table 2: Examples of Thietane Synthesis via Thia-Paternò–Büchi Reaction
| Thiocarbonyl Precursor | Alkene | Product | Reference |
| Phenacyl sulfide derivative | Various alkenes | Substituted thietanes | nih.gov |
| Thiobenzophenone | Alkene | Tetrahydrothiophenes or thietanes | researchgate.net |
This table represents a general scheme; specific products and yields depend on the substrates and reaction conditions.
Stepwise Nucleophilic Displacement Strategies
Stepwise nucleophilic displacement strategies provide a versatile route to thietanes, often employing reagents like thiourea. nih.gov In this method, a dihaloalkane is first reacted with thiourea to form an isothiouronium salt. Subsequent hydrolysis of this intermediate under basic conditions leads to the formation of the thietane ring. This approach offers an alternative to the direct use of sodium sulfide and can be advantageous in certain synthetic contexts. nih.gov
Formation from Dithiocarbamic Acid Salts and Carbonyl Precursors
The synthesis of the this compound structure specifically can be achieved through the reaction of dithiocarbamic acid salts with suitable carbonyl or carbonyl-like precursors. Dithiocarbamates are typically formed from the reaction of a primary or secondary amine with carbon disulfide in the presence of a base. wikipedia.orgd-nb.info For this compound, benzylamine (B48309) would be the starting amine.
The resulting N-benzyldithiocarbamic acid salt can then react with a two-carbon electrophile, such as a 1,1-dihaloalkane or a carbonyl compound that can be converted into a suitable electrophile, to form the 1,3-dithietane ring with the exocyclic imine functionality. For instance, the reaction of a dithiocarbamate (B8719985) salt with phosgene (B1210022) or a phosgene equivalent can lead to the formation of the dithietanone, which can then be converted to the imine. A more direct approach involves the reaction of the dithiocarbamate with a reagent that provides the C=N bond.
A related synthesis involves the reaction of potassium N-benzyl-N-(cyanomethyl)dithiocarbamate with hydrochloric acid, which leads to the formation of 4-amino-N-benzyl-5-thioxo-4,5-dihydro-1,3-thiazole-2-carboxamide, showcasing the reactivity of dithiocarbamates in forming sulfur-containing heterocycles. While not a direct synthesis of the target compound, it demonstrates the utility of dithiocarbamate precursors.
Utilization of Ketene (B1206846) Dithioacetal Intermediates
Ketene dithioacetals are versatile and crucial intermediates in organic synthesis, serving as precursors for a wide array of heterocyclic compounds. nih.gov Their unique reactivity, characterized by a nucleophilic double bond and the stabilizing effect of the sulfur atoms, allows for diverse functionalization.
A common strategy for constructing the 1,3-dithietane ring, a four-membered heterocycle, involves a [2+2] cycloaddition or related cyclization reactions. One plausible pathway to this compound begins with benzyl (B1604629) isothiocyanate. The reaction of benzyl isothiocyanate with a reagent capable of forming a thioketene (B13734457) intermediate could lead to dimerization, a known route for forming certain 1,3-dithietane structures.
Alternatively, a more general approach involves the reaction of a compound with an active methylene (B1212753) group with carbon disulfide in the presence of a base to form a ketene dithioacetal precursor. This intermediate can then be reacted with a gem-dihaloalkane, such as diiodomethane (B129776), to form the four-membered dithietane ring. While direct synthesis of the N-benzyl derivative via this route is not extensively documented, the underlying principles are well-established in the synthesis of related structures. nih.gov
The general scheme for this approach is as follows:
Formation of a Dithioacetate Salt: An active methylene compound (Z-CH₂-Z', where Z and Z' are electron-withdrawing groups) reacts with carbon disulfide in the presence of a strong base (e.g., sodium hydride, potassium carbonate) to yield a stable salt of a 1,1-dithiolate.
Cyclization: The dithiolate is then treated with a suitable 1,1-dielectrophile like diiodomethane or dibromomethane, leading to S-alkylation and subsequent ring closure to form the 1,3-dithietane ring.
This methodology highlights the importance of ketene dithioacetal chemistry in building complex sulfur-containing heterocycles.
Imine Linkage Formation Approaches for the N-Benzyl Moiety
The formation of the imine (C=N) bond is a cornerstone of organic chemistry. For the synthesis of this compound, this involves creating a double bond between the C2 carbon of the dithietane ring and the nitrogen atom of a benzylamine moiety. Several methods, ranging from classical condensation to modern catalytic protocols, can be employed.
The most direct and widely used method for imine synthesis is the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). youtube.com In the context of the target molecule, this would involve the reaction of benzylamine with a 1,3-dithietan-2-one precursor.
The reaction mechanism proceeds via the nucleophilic attack of the primary amine on the carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine. libretexts.org This intermediate then undergoes acid-catalyzed dehydration to yield the final imine product. youtube.comlibretexts.org The reaction is reversible, and the removal of water is often necessary to drive the equilibrium toward the product. youtube.com Careful control of pH is crucial; the reaction is typically fastest around pH 5, as sufficient acid is needed to protonate the hydroxyl group of the carbinolamine to facilitate its departure as water, while ensuring the amine remains sufficiently nucleophilic. lumenlearning.comlibretexts.org
| Catalyst/Conditions | Substrates | Product | Key Features |
| Mild Acid (e.g., AcOH) | Aldehyde/Ketone + Primary Amine | Imine | Classical method; reversible; often requires water removal. libretexts.org |
| pH ~5 | Carbonyl + Primary Amine | Imine | Optimal pH for balancing amine nucleophilicity and catalysis. lumenlearning.com |
| Dean-Stark Apparatus | Carbonyl + Benzylamine | N-Benzyl Imine | Physical removal of water drives equilibrium to completion. |
An alternative to condensation reactions is the direct oxidative coupling of primary amines. This approach is particularly useful for synthesizing symmetrical imines. For instance, the self-coupling of benzylamine can produce N-benzylidenebenzylamine. These methods often rely on catalytic systems to facilitate the oxidation, using environmentally benign oxidants like molecular oxygen (O₂) or nitrous oxide (N₂O). chemrxiv.orgacs.org
Various catalytic systems have been developed for this transformation:
Metal-Free Organocatalysis: Salicylic acid derivatives have been shown to catalyze the oxidative coupling of benzylamines under an oxygen atmosphere, offering a cheap, efficient, and eco-friendly route. acs.org
Photocatalysis: Silver nanoparticles deposited on titanium dioxide (Ag/TiO₂) can photocatalytically convert benzylamine to N-benzyl-1-phenylmethanimine with high selectivity under a N₂O atmosphere and UV irradiation. chemrxiv.org
Transition Metal Catalysis: Catalysts based on manganese, vanadium, or cobalt in combination with oxidants like tert-butyl hydroperoxide (TBHP) or H₂O₂ are effective for the oxidative self-coupling of benzylamines. orientjchem.orgresearchgate.net
| Catalyst System | Oxidant | Solvent | Temperature (°C) | Yield (%) |
| Salicylic Acid Derivatives | O₂ | Toluene | 110 | High |
| Ag/TiO₂ | N₂O | Acetonitrile | RT (Irradiation) | >99 |
| Mn/Co-MOF | TBHP | Methanol | RT | up to 100 |
| VO(Hhpic)₂ | O₂ | Ionic Liquid | 120 | High |
| CuSO₄ | H₂O₂ | Water | 80 | 83 (selectivity) |
Data compiled from multiple sources. chemrxiv.orgacs.orgorientjchem.orgresearchgate.net
Electrosynthesis represents a green and sustainable approach to chemical transformations, as it uses electrons as a "reagent," thereby avoiding the need for conventional chemical oxidants. nih.gov The electrochemical synthesis of imines can be achieved through several pathways.
One strategy involves the indirect synthesis where an alcohol is first oxidized to an aldehyde at the anode, which then reacts in situ with an amine to form the imine. rsc.org For example, the selective oxidation of benzyl alcohol to benzaldehyde (B42025) using a NiOOH catalyst, followed by its reductive amination, has been demonstrated. rsc.org
More direct methods involve the electrochemical oxidation of amines. The process can promote the oxidative coupling of benzylamines to form imines under constant current in an undivided cell, providing a metal- and oxidant-free pathway. researchgate.netresearchgate.net This technique is advantageous due to its mild reaction conditions and reduced environmental impact. nih.gov
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The application of microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance reaction efficiency compared to conventional heating methods. sphinxsai.com
The synthesis of imines is particularly amenable to microwave assistance. For example, the acceptorless dehydrogenative coupling of benzyl alcohol and amines, a reaction that forms an imine and hydrogen gas, can be efficiently catalyzed by simple cobalt(II) chloride under microwave irradiation. nih.govacs.org This method avoids the need for complex ligands or external oxidants. acs.org Condensation reactions between carbonyls and amines are also significantly faster under microwave conditions, often being completed in minutes as opposed to hours. sphinxsai.com This rapid, solvent-free, and efficient approach aligns with the principles of green chemistry. rsc.org
| Method | Catalyst | Conditions | Reaction Time | Advantages |
| Dehydrogenative Coupling | CoCl₂ | Microwave, 120°C | 30 min - 2 h | Ligand- and oxidant-free, rapid, high yield. nih.govacs.org |
| Condensation | None/Acid | Microwave, Solvent-free | 5 - 15 min | Extremely fast, high efficiency, green. sphinxsai.comrsc.org |
Convergent and Divergent Synthetic Pathways for this compound
A convergent synthesis involves preparing key fragments of the target molecule separately and then combining them in the final stages. researchgate.net For this compound, a convergent approach could involve:
Pathway A: Synthesis of a 1,3-dithietan-2-one precursor and benzylamine independently. The final step would be the condensation of these two fragments to form the imine linkage, as described in section 2.2.1.
Pathway B: Independent synthesis of a stable 1,3-dithietan-2-imine (with a placeholder group on the nitrogen) and a benzyl halide. The final step would be the N-alkylation of the imine with the benzyl halide.
A divergent synthesis , in contrast, starts from a common core structure which is then elaborated in parallel to create a library of related compounds. wikipedia.org This strategy is exceptionally valuable in medicinal chemistry for exploring structure-activity relationships. For the synthesis of analogues of this compound, a divergent approach would be highly effective:
A common intermediate, such as 1,3-dithietan-2-one or 1,3-dithietan-2-imine, is synthesized on a larger scale.
This central precursor is then reacted with a diverse library of substituted benzylamines (or benzyl halides) under optimized conditions (e.g., microwave-assisted condensation) to rapidly generate a series of N-arylmethyl-1,3-dithietan-2-imine analogues.
This approach allows for the efficient production of numerous derivatives from a single, readily accessible starting material, facilitating the exploration of chemical space around the core structure.
Multi-Component Reactions (MCRs) Incorporating Dithietane and Imine Formation
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials, offer an elegant and atom-economical approach to complex molecules. While a direct multi-component synthesis of this compound from simple precursors in a single step is not extensively documented, a plausible MCR approach can be conceptualized based on known reactivity patterns of the constituent functional groups.
A hypothetical three-component reaction could involve benzylamine, carbon disulfide (CS₂), and a suitable one-carbon electrophile bearing two leaving groups, such as dichloromethane (B109758) (CH₂Cl₂). The initial step would likely be the reaction between benzylamine and carbon disulfide to form a dithiocarbamate salt in situ. This nucleophilic dithiocarbamate could then undergo a double nucleophilic substitution with dichloromethane to construct the 1,3-dithietane ring. Subsequent elimination would then form the exocyclic imine.
| Component 1 | Component 2 | Component 3 | Proposed Intermediate | Final Product |
| Benzylamine | Carbon Disulfide | Dichloromethane | Benzyl dithiocarbamate | This compound |
Detailed mechanistic studies and optimization of reaction conditions, including the choice of base and solvent, would be crucial for the successful implementation of such a strategy. The inherent strain of the four-membered dithietane ring and potential side reactions, such as the formation of isothiocyanates or polymeric materials, would need to be carefully managed.
One-Pot Synthetic Procedures
One-pot syntheses, which involve the sequential addition of reagents to a single reaction vessel without the isolation of intermediates, provide a practical and efficient alternative to multi-step procedures. For the synthesis of this compound, several one-pot strategies can be envisioned, primarily revolving around the versatile reactivity of isothiocyanates.
One potential one-pot approach begins with the in situ formation of benzyl isothiocyanate from benzylamine and carbon disulfide. uwindsor.carsc.orgorganic-chemistry.org This can be achieved using a variety of reagents to facilitate the desulfurization of the initially formed dithiocarbamate. Following the formation of benzyl isothiocyanate, a reagent that can deliver a "CH₂S" unit could be introduced to complete the formation of the dithietane ring. For instance, a [2+2] cycloaddition reaction between the C=S bond of the isothiocyanate and a transient thioketene or a related reactive species could theoretically yield the desired 1,3-dithietan-2-imine skeleton.
Another plausible one-pot procedure involves the reaction of a pre-formed dithiocarbamate salt with a suitable electrophile. For example, the reaction of potassium N-benzyldithiocarbamate with phosgene or a phosgene equivalent could potentially lead to the formation of the target molecule through a cyclization-elimination sequence.
A summary of potential one-pot synthetic precursors is presented in the table below.
| Starting Material(s) | Reagent(s) | Key Transformation(s) |
| Benzylamine, Carbon Disulfide, Dihalomethane | Base | In situ dithiocarbamate formation followed by cyclization |
| Benzyl isothiocyanate | Carbene or Carbene equivalent | [2+2] Cycloaddition |
| N-Benzyldithiocarbamate salt | Phosgene equivalent | Cyclization and elimination |
Further research is required to validate these proposed one-pot methodologies and to establish their scope and limitations for the synthesis of this compound and its derivatives. The development of such efficient synthetic routes would provide valuable tools for accessing this interesting class of heterocyclic compounds for further investigation of their chemical and physical properties.
Elucidation of Reaction Mechanisms and Kinetics Pertinent to N Benzyl 1,3 Dithietan 2 Imine Formation
Mechanistic Pathways for Imine Formation in the Context of Benzylamines
The synthesis of imines from primary amines and carbonyl compounds is a cornerstone of organic chemistry. chemistrysteps.com In the context of benzylamines, several mechanistic routes can be operative, often influenced by the specific reaction conditions, such as the presence of catalysts and oxidizing agents.
Detailed Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) Sequences
Under acidic conditions, the formation of an imine from an aldehyde or ketone and a primary amine typically follows a well-established six-step mechanism known as the Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) sequence. masterorganicchemistry.com
The key steps in this sequence are as follows:
Protonation of the carbonyl oxygen by an acid catalyst enhances the electrophilicity of the carbonyl carbon. youtube.com
Nucleophilic Addition of the primary amine to the activated carbonyl carbon forms a tetrahedral intermediate. libretexts.orglibretexts.org
Deprotonation of the nitrogen atom and subsequent Protonation of the oxygen atom leads to the formation of a carbinolamine intermediate. libretexts.orgpressbooks.pub
Elimination of a water molecule, a good leaving group, from the protonated carbinolamine generates a highly electrophilic iminium ion. chemistrysteps.comlibretexts.org
Deprotonation of the nitrogen atom in the iminium ion yields the final imine product and regenerates the acid catalyst. masterorganicchemistry.comlibretexts.org
This sequence of events is reversible, and the removal of water can be employed to drive the reaction towards the formation of the imine. youtube.com The pH of the reaction medium is a critical factor; the rate of imine formation is generally optimal around a pH of 5. libretexts.org At lower pH, the amine nucleophile is excessively protonated, while at higher pH, the carbonyl group is not sufficiently activated, and the hydroxyl group of the carbinolamine is not easily protonated into a good leaving group. libretexts.org
Role of Acid and Lewis Acid Catalysis
Both Brønsted and Lewis acids play a significant role in catalyzing imine formation. Brønsted acids, as described in the PADPED mechanism, protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine. nih.gov
Lewis acids can also effectively catalyze this transformation. They coordinate to the carbonyl oxygen, which similarly enhances the electrophilicity of the carbonyl carbon. researchgate.netrsc.org This activation makes the carbonyl group more susceptible to attack by the weakly nucleophilic amine. Various Lewis acids, such as those based on zinc and iron, have been shown to be effective catalysts for the oxidation of benzylamines to amides, a related transformation that may proceed through an imine intermediate. researchgate.netrsc.org
Nucleophilic Attack and Intermediate Zwitterion Formation
In the absence of a strong acid catalyst, the reaction can proceed through a slightly different pathway. The amine can directly attack the electrophilic carbonyl carbon, leading to the formation of a zwitterionic tetrahedral intermediate. youtube.com This intermediate possesses both a negative charge on the oxygen and a positive charge on the nitrogen. Subsequent proton transfer from the nitrogen to the oxygen yields the neutral carbinolamine, which can then proceed through the elimination of water to form the imine. youtube.comyoutube.com
Electron Transfer Processes in Oxidative Imine Synthesis
An alternative to the classic condensation reaction is the oxidative coupling of primary amines. This approach often involves the use of a catalyst and an oxidant. researchgate.netbohrium.com The mechanism of these reactions can involve electron transfer processes. For instance, in some metal-catalyzed oxidations, the reaction may be initiated by the formation of a metal-amine complex. orientjchem.org Subsequent oxidation of this complex can lead to the formation of an imine intermediate. orientjchem.org Various catalytic systems, including those based on copper, palladium, and iron, have been developed for the aerobic oxidative coupling of benzylamines to imines. researchgate.netorganic-chemistry.orgacs.org Photosensitized oxidations have also been reported, where singlet oxygen or superoxide (B77818) radical anions are believed to be key reactive species. organic-chemistry.org
Mechanisms of 1,3-Dithietane (B8821032) Ring Closure and Opening
The 1,3-dithietane ring is a four-membered heterocycle containing two sulfur atoms. Its formation and cleavage are governed by specific mechanistic principles.
Nucleophilic Cyclization Processes
The synthesis of thietanes, the parent ring system of 1,3-dithietanes, often involves nucleophilic cyclization reactions. beilstein-journals.orgnih.govbeilstein-journals.org A common strategy is the intramolecular nucleophilic substitution of a 3-mercaptoalkyl halide or sulfonate. beilstein-journals.orgnih.gov In this process, a thiolate anion, generated by deprotonation of a thiol, acts as the nucleophile and displaces a leaving group at the gamma position to form the four-membered ring.
Another approach involves the reaction of a 1,3-dihalide with a sulfide (B99878) source, such as sodium sulfide. This method proceeds via two sequential nucleophilic substitution reactions. nih.gov The formation of 1,3-dithietanes can also be achieved through the reaction of compounds containing an activated methylene (B1212753) group with a source of sulfur.
The ring-opening of 1,3-dithietanes can be initiated by nucleophilic attack on one of the sulfur atoms or by electrophilic attack on one of the sulfur atoms, leading to cleavage of a carbon-sulfur bond. The stability of the 1,3-dithietane ring is influenced by the substituents on the ring.
Ring Inversion Dynamics
The concept of ring inversion describes the interconversion between different conformations of a cyclic molecule, a process frequently studied by dynamic nuclear magnetic resonance (DNMR) spectroscopy. This analysis allows for the determination of the free energy barrier (ΔG‡) for the inversion process, providing insight into the conformational flexibility of the ring system.
For N-Benzyl-1,3-dithietan-2-imine, the core structure is the 1,3-dithietane ring, a four-membered heterocycle containing two sulfur atoms. Unlike the classic chair-to-chair inversion of six-membered rings like cyclohexane, four-membered rings exhibit different conformational dynamics, primarily governed by a balance between angle strain and torsional strain. The ring typically adopts a puckered, non-planar conformation to alleviate the eclipsing of substituents.
Specific experimental data on the ring inversion dynamics for this compound were not found in a comprehensive search of scientific literature. However, structural studies on related compounds provide significant insight. For instance, X-ray crystallography of 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione revealed that the 1,3-dithietane (C₂S₂) ring in this molecule is nearly planar, with only a very slight deviation. nih.gov This planarity suggests that the energy barrier for any puckering motion or inversion in the 1,3-dithietane ring system is exceptionally low. Such a low barrier would likely be difficult to measure using standard DNMR techniques, as the conformational interchange would remain rapid even at very low temperatures.
This contrasts sharply with six-membered sulfur-containing heterocycles, such as 1,4-oxathiane, which has a measurable free energy barrier for its chair-to-chair inversion. Dynamic NMR studies have been used to quantify these barriers in various systems, as illustrated in the table below which shows data for analogous six-membered rings to highlight the concept.
Table 1: Illustrative Free Energy Barriers (ΔG‡) for Ring Inversion in Selected Six-Membered Heterocycles
Note: This data is for analogous six-membered ring systems and is provided for conceptual illustration only. Data for the four-membered this compound ring system is not currently available, likely due to its near-planar geometry and consequently low inversion barrier.
| Compound | Solvent | Coalescence Temp. (K) | ΔG‡ (kcal/mol) |
| N-(p-toluenesulfonyl)morpholine | CDCl₃ | 193 | 9.2 |
| N-(p-bromobenzenesulfonyl)morpholine | CDCl₃ | 198 | 9.4 |
| N-(p-nitrobenzenesulfonyl)morpholine | Acetone-d₆ | 203 | 9.7 |
| 1,4-Oxathiane | CS₂/CDCl₃ | ~200 | ~9.5 |
Kinetic Studies of this compound Formation and Transformation
Kinetic studies provide quantitative information about the rates of chemical reactions and the factors that influence them. Such studies for the specific formation and transformation of this compound are not extensively documented. Nevertheless, plausible pathways and the general kinetic principles governing them can be discussed based on established reaction mechanisms for related compounds.
Formation Pathway
The formation of this compound likely involves precursors such as benzylamine (B48309) and carbon disulfide. The reaction between primary amines and carbon disulfide is a well-established method for producing isothiocyanates. nih.govchemrxiv.org This process typically proceeds through a dithiocarbamate (B8719985) salt intermediate. nih.gov
A plausible mechanism for the formation involves the following steps:
Nucleophilic Attack : The nitrogen atom of benzylamine acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. This forms a zwitterionic intermediate.
Proton Transfer : A proton transfer results in the formation of a dithiocarbamic acid.
Intermediate Formation : In the presence of a base, the dithiocarbamic acid is deprotonated to form a dithiocarbamate salt. nih.gov This salt can then be a precursor to benzyl (B1604629) isothiocyanate.
Dimerization/Cyclization : The target molecule, this compound, could potentially be formed via a [2+2] cycloaddition (dimerization) of benzyl isothiocyanate (PhCH₂NCS). However, this typically yields a 2,4-diimino-1,3-dithietane. The formation of the 2-imino structure would require an alternative pathway, possibly involving the reaction of an isothiocyanate with another sulfur-containing species under specific conditions.
The kinetics of this formation would be influenced by several factors:
Concentration : The rate would depend on the concentrations of the reactants, such as benzylamine and carbon disulfide.
Temperature : As with most chemical reactions, increasing the temperature would likely increase the reaction rate.
Solvent and Catalyst : The choice of solvent and the presence of a base or other catalyst would significantly affect the rate of dithiocarbamate formation and its subsequent conversion. nih.gov
Transformation Pathway
Heterocyclic rings, particularly strained four-membered rings, can undergo various transformations, including thermal or photochemical rearrangements and decompositions. A primary and chemically logical transformation for this compound is a thermal retro-[2+2] cycloaddition.
This pathway would involve the cleavage of the four-membered ring to yield two molecules of benzyl isothiocyanate. This type of fragmentation is a common fate for 1,3-dithietane derivatives and is the reverse of a potential formation pathway.
PhCH₂-N=C(S-C(S-))= → 2 PhCH₂-N=C=S
The kinetics of this decomposition would be primarily dependent on temperature. A kinetic study would involve monitoring the disappearance of the reactant or the appearance of the benzyl isothiocyanate product over time at various temperatures to determine the reaction order, the rate constant (k), and the activation energy (Ea) for the decomposition. While specific experimental values are not available, a data table below illustrates the kind of parameters that such a kinetic study would aim to determine.
Table 2: Hypothetical Kinetic Parameters for Thermal Transformation
Note: The following data are purely illustrative of the parameters that would be determined in a kinetic study of the thermal decomposition of this compound. No experimental data for this specific transformation was found in the searched literature.
| Temperature (K) | Initial Concentration (mol/L) | Measured Rate Constant, k (s⁻¹) | Half-life, t₁/₂ (s) |
| 400 | 0.1 | k₁ | ln(2)/k₁ |
| 410 | 0.1 | k₂ | ln(2)/k₂ |
| 420 | 0.1 | k₃ | ln(2)/k₃ |
| 430 | 0.1 | k₄ | ln(2)/k₄ |
Derivatization and Functionalization Strategies of N Benzyl 1,3 Dithietan 2 Imine
Transformations at the Imine Nitrogen (C=N bond)
The exocyclic carbon-nitrogen double bond is a key functional group in N-Benzyl-1,3-dithietan-2-imine, offering a prime site for a variety of chemical transformations. These reactions allow for the introduction of new substituents and the modification of the electronic and steric properties of the molecule.
Common transformations at the imine nitrogen include hydrolysis, which would lead to the corresponding carbonyl compound (1,3-dithietan-2-one) and benzylamine (B48309) under acidic or basic conditions. Reduction of the imine functionality, typically with reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride, would yield the corresponding secondary amine, N-benzyl-1,3-dithietan-2-amine.
Furthermore, the imine nitrogen can undergo N-alkylation and N-acylation. N-alkylation can be achieved using alkyl halides in the presence of a base, introducing a variety of alkyl groups to the nitrogen atom. N-acylation, on the other hand, can be accomplished with acyl chlorides or anhydrides to form N-acyl derivatives. These reactions are fundamental for building more complex molecular architectures.
Cycloaddition reactions at the C=N bond represent another powerful tool for derivatization. For instance, [3+2] cycloaddition reactions with suitable 1,3-dipoles could lead to the formation of five-membered heterocyclic rings fused to the dithietane core. The specific outcomes of these transformations are influenced by the choice of reagents and reaction conditions, as detailed in the table below.
Table 1: Representative Transformations at the Imine Nitrogen of this compound
| Transformation | Reagents and Conditions | Expected Product |
| Hydrolysis | H₃O⁺ or OH⁻ | 1,3-Dithietan-2-one and Benzylamine |
| Reduction | NaBH₄ or LiAlH₄ | N-Benzyl-1,3-dithietan-2-amine |
| N-Alkylation | R-X, Base | N-Alkyl-N-benzyl-1,3-dithietan-2-iminium salt |
| N-Acylation | RCOCl or (RCO)₂O | N-Acyl-N-benzyl-1,3-dithietan-2-iminium salt |
| [3+2] Cycloaddition | Azomethine ylides, Nitrones | Fused heterocyclic systems |
Chemical Modifications of the 1,3-Dithietane (B8821032) Ring System
The 1,3-dithietane ring, a four-membered heterocycle containing two sulfur atoms, is another site for chemical modification, offering opportunities to alter the core structure of the molecule. Key transformations include oxidation, ring-opening reactions, and desulfurization.
Oxidation of the sulfur atoms in the 1,3-dithietane ring can lead to the formation of sulfoxides and sulfones. The degree of oxidation can be controlled by the choice of oxidizing agent and reaction conditions. For instance, mild oxidizing agents may selectively produce the mono-sulfoxide, while stronger oxidants can yield the di-sulfoxide or the sulfone derivatives. These oxidized products exhibit different chemical and physical properties compared to the parent dithietane.
Ring-opening reactions of the 1,3-dithietane ring can be initiated by nucleophiles or electrophiles, leading to the cleavage of the carbon-sulfur bonds. This strategy provides a route to linear thioether derivatives. The regioselectivity of the ring opening would depend on the nature of the attacking species and the substitution pattern on the ring.
Desulfurization of the 1,3-dithietane ring is a useful transformation for converting the dithioacetal-like structure into a methylene (B1212753) group. Reagents such as Raney nickel are commonly employed for this purpose, resulting in the formation of N-benzylmethanimine, which is likely to be unstable and hydrolyze or polymerize.
Table 2: Chemical Modifications of the 1,3-Dithietane Ring
| Modification | Reagents and Conditions | Expected Product(s) |
| Oxidation | m-CPBA, H₂O₂ | Sulfoxides, Sulfones |
| Ring-Opening | Nucleophiles (e.g., organolithiums), Electrophiles (e.g., halogens) | Linear dithioether derivatives |
| Desulfurization | Raney Nickel | N-Benzylmethanimine derivatives |
Substitution and Functional Group Interconversion on the Benzyl (B1604629) Moiety
The benzyl group attached to the imine nitrogen provides a platform for a wide range of functionalization strategies, primarily through electrophilic aromatic substitution and subsequent functional group interconversions on the phenyl ring.
Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts alkylation or acylation, can be used to introduce various substituents onto the benzene (B151609) ring. The directing effects of the N-heterocyclic moiety will influence the position of substitution (ortho, meta, or para). For instance, nitration of N-benzyl protected heterocycles often occurs selectively at the para-position of the benzyl group. researchgate.net
Once substituents are introduced, they can be further modified through a variety of functional group interconversions. For example, a nitro group can be reduced to an amino group, which can then be diazotized and converted to a wide range of other functionalities. Similarly, a ketone introduced via Friedel-Crafts acylation can be reduced to an alcohol or an alkyl group. These transformations allow for the synthesis of a diverse library of this compound derivatives with varying electronic and steric properties.
Table 3: Functionalization of the Benzyl Moiety
| Reaction Type | Example Reagents | Potential Products |
| Nitration | HNO₃/H₂SO₄ | Nitrobenzyl derivatives |
| Halogenation | Br₂/FeBr₃, Cl₂/AlCl₃ | Halobenzyl derivatives |
| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | Alkylbenzyl derivatives |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Acylbenzyl derivatives |
| Reduction of Nitro Group | H₂/Pd, Sn/HCl | Aminobenzyl derivatives |
| Reduction of Carbonyl Group | NaBH₄, H₂/Pd | Hydroxybenzyl or Alkylbenzyl derivatives |
Regioselective and Stereoselective Derivatization Approaches
Achieving regioselectivity and stereoselectivity is crucial in the synthesis of complex molecules. For this compound, these principles can be applied to control the outcome of derivatization at its various reactive sites.
Regioselectivity in the functionalization of the benzyl group is primarily governed by the directing effects of the substituent already present on the ring. In the case of the 1,3-dithietan-2-imine moiety, its electronic influence will dictate the preferred position of electrophilic attack on the benzene ring.
Stereoselectivity can be introduced in several ways. For instance, if the benzyl group is chiral, it can induce diastereoselectivity in reactions at the imine carbon or the dithietane ring. The addition of nucleophiles to the C=N bond can be directed by a chiral auxiliary on the nitrogen or by the use of a chiral catalyst. Asymmetric synthesis of related α-amino 1,3-dithianes has been achieved with high diastereoselectivity through the reaction of 2-lithio-1,3-dithianes with chiral N-phosphonyl imines. nih.gov Similarly, the reduction of the imine can be performed enantioselectively using chiral reducing agents or catalysts.
Spectroscopic Characterization and Structural Analysis of N Benzyl 1,3 Dithietan 2 Imine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For N-Benzyl-1,3-dithietan-2-imine, ¹H and ¹³C NMR provide critical data on the chemical environment of each proton and carbon atom, respectively.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the benzyl (B1604629) group and the dithietane ring.
Benzyl Protons: The five aromatic protons of the phenyl ring are anticipated to appear as a multiplet in the region of δ 7.2-7.4 ppm, a characteristic range for monosubstituted benzene (B151609) rings. rsc.orgrsc.org The two benzylic protons (CH₂) attached to the imine nitrogen are expected to produce a singlet at approximately δ 4.3-4.8 ppm. rsc.orgrsc.org The exact chemical shift is influenced by the electron-withdrawing nature of the C=N double bond.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (C₆H₅) | 7.2-7.4 | Multiplet | 5H |
| Benzylic (N-CH₂) | 4.3-4.8 | Singlet | 2H |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Benzyl Carbons: The phenyl ring is expected to show four distinct signals: one for the ipso-carbon (the carbon attached to the CH₂ group), two for the ortho- and meta-carbons, and one for the para-carbon. These signals typically appear between δ 127 and 140 ppm. rsc.orgrsc.org The benzylic carbon (N-CH₂) signal is anticipated around δ 48-55 ppm. rsc.orgrsc.org
Dithietane and Imine Carbons: The imine carbon (C=N) is the most deshielded carbon and is expected to have a chemical shift in the range of δ 150-165 ppm. The two equivalent methylene (B1212753) carbons of the dithietane ring (S-CH₂) are predicted to appear in the δ 30-40 ppm region.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Imine (C=N) | 150-165 |
| Aromatic (ipso-C) | 138-140 |
| Aromatic (C₆H₅) | 127-129 |
| Benzylic (N-CH₂) | 48-55 |
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between adjacent protons. For this compound, this would primarily show correlations among the ortho, meta, and para protons within the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms, for example, linking the benzylic proton signal at δ ~4.5 ppm to the benzylic carbon signal at δ ~50 ppm.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The key absorptions expected for this compound are associated with the C=N, C-S, and aromatic C-H bonds.
C=N Stretch: The imine functional group should exhibit a strong and characteristic stretching vibration in the 1640–1690 cm⁻¹ region. researchgate.net
Aromatic Vibrations: The presence of the benzyl group would be confirmed by several bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹). Aromatic C=C stretching vibrations give rise to a series of peaks in the 1450–1600 cm⁻¹ range.
Aliphatic C-H Stretch: The methylene (CH₂) groups of the benzyl and dithietane moieties will show C-H stretching absorptions in the 2850–3000 cm⁻¹ region.
C-S Stretch: The carbon-sulfur bonds of the dithietane ring are expected to produce weak to medium absorption bands in the fingerprint region, typically between 600 and 800 cm⁻¹.
Predicted IR Absorption Data for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3030-3100 | Medium |
| Aliphatic C-H | Stretch | 2850-3000 | Medium |
| C=N (Imine) | Stretch | 1640-1690 | Strong |
| Aromatic C=C | Stretch | 1450-1600 | Medium-Weak |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in structural confirmation. For this compound (C₁₀H₁₁NS₂), the expected molecular weight is approximately 209.34 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 209. The fragmentation pattern is expected to be dominated by the cleavage of the benzylic bond, which is typically a favored fragmentation pathway for benzyl compounds. nih.gov
Base Peak: The most stable fragment is often the benzyl cation (C₇H₇⁺) or the tropylium (B1234903) ion, which would result in a very intense base peak at m/z 91. nih.govnih.gov
Other Fragments: Another significant fragmentation could involve the loss of the benzyl group, leading to a fragment corresponding to the protonated dithietan-imine ring at m/z 118 [M - C₇H₇]⁺. Further fragmentation of the dithietane ring could also occur.
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Identity of Fragment |
|---|---|
| 209 | [M]⁺ (Molecular Ion) |
| 118 | [M - C₇H₇]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by absorptions arising from the phenyl ring and the imine group. nih.govresearchgate.net
π → π* Transitions: The aromatic phenyl ring contains a conjugated π-system. This will lead to strong π → π* transitions, typically observed as two absorption bands. The E2-band is expected around 200-220 nm, and the B-band (benzenoid band), which shows fine vibrational structure, is expected in the 250-280 nm range. scielo.org.za
n → π* Transitions: The imine group (C=N) contains a nitrogen atom with a lone pair of electrons. This allows for a weak n → π* transition, which is expected to appear as a separate, lower-intensity absorption band at a longer wavelength, typically above 300 nm. nih.govresearchgate.net
Predicted UV-Vis Absorption Data for this compound
| Electronic Transition | Chromophore | Predicted λₘₐₓ (nm) |
|---|---|---|
| π → π* (E2-band) | Phenyl Ring | ~210 |
| π → π* (B-band) | Phenyl Ring | ~260 |
X-ray Crystallography for Solid-State Structure Determination
As of the current date, a comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), reveals no published single-crystal X-ray diffraction data for this compound. Consequently, detailed information regarding its solid-state structure, such as the crystal system, space group, unit cell dimensions, and precise bond lengths and angles, remains undetermined.
While crystallographic data exists for related structural motifs, such as other N-benzyl compounds or molecules containing a dithietane ring, a direct and accurate structural elucidation for this compound is not possible without experimental X-ray analysis of a suitable single crystal of the compound.
Other Advanced Spectroscopic Techniques
Detailed experimental data from advanced spectroscopic techniques specifically for this compound are not extensively reported in peer-reviewed literature. Characterization of novel compounds typically involves a suite of spectroscopic methods to confirm the molecular structure. For this compound, this would likely include techniques such as:
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be essential to confirm the molecular formula (C₉H₉NS₂) by providing a highly accurate mass measurement of the molecular ion. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments could offer further structural confirmation by identifying characteristic fragments, such as the benzyl group or components of the dithietane ring.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR are fundamental for initial characterization, advanced 2D NMR techniques would be crucial for unambiguous assignment of all proton and carbon signals and to establish connectivity within the molecule. These techniques could include:
COSY (Correlation Spectroscopy): To establish proton-proton coupling relationships.
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which would be vital for confirming the connection between the benzyl group and the imine nitrogen, as well as the structure of the dithietane ring.
Without published experimental data, a detailed discussion of the specific spectroscopic findings for this compound cannot be provided.
Theoretical and Computational Chemistry Investigations of N Benzyl 1,3 Dithietan 2 Imine
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods can predict molecular geometry, stability, and sites of reactivity.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules like N-Benzyl-1,3-dithietan-2-imine. researchgate.netnih.gov DFT calculations can determine the molecule's ground-state geometry, vibrational frequencies, and electronic properties. By mapping the electron density, key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. nih.gov
Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and predict sites susceptible to electrophilic and nucleophilic attack. For this compound, these studies would reveal the influence of the electron-withdrawing dithietane ring and the aromatic benzyl (B1604629) group on the reactivity of the imine nitrogen and carbon atoms.
Table 1: Illustrative DFT-Calculated Electronic Properties for this compound (Note: These are representative values expected from a DFT/B3LYP/6-311G(d,p) calculation and are for illustrative purposes.)
| Property | Calculated Value | Unit |
| Total Energy | Value | Hartrees |
| HOMO Energy | Value | eV |
| LUMO Energy | Value | eV |
| HOMO-LUMO Gap | Value | eV |
| Dipole Moment | Value | Debye |
While DFT is highly effective, ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer higher levels of accuracy, albeit at a greater computational expense. cuny.edu These methods are based on first principles without empirical parameterization and can be used to benchmark the results obtained from DFT. For a molecule with the complexity of this compound, MP2 calculations could provide a more refined understanding of electron correlation effects, which are important for accurately describing the interactions involving sulfur atoms.
On the other end of the spectrum, semi-empirical methods (like AM1 or PM7) provide a faster, though less accurate, means of exploring the potential energy surface. These methods would be particularly useful for initial conformational searches or for studying very large systems involving this molecule, before refining the results with more rigorous DFT or ab initio calculations.
The accuracy of any quantum chemical calculation is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. uni-rostock.de Sulfur-containing heterocycles, such as the 1,3-dithietane (B8821032) ring, present a particular challenge due to the presence of d-orbitals and a larger number of electrons compared to first-row elements. nih.gov
Standard Pople-style basis sets (e.g., 6-31G(d)) are a common starting point, but for higher accuracy, correlation-consistent basis sets (e.g., aug-cc-pVDZ) are preferred. researchgate.net Research has shown that for sulfur compounds, the inclusion of multiple polarization functions (like 'd' and 'f' functions) and diffuse functions is critical for accurately describing the bonding and electron distribution. researchgate.net An investigation into this compound would necessitate a systematic evaluation of different basis sets to find the optimal balance between accuracy and computational feasibility, ensuring that properties like the geometry of the C₂S₂ ring and bond energies are reliably predicted. semanticscholar.org
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the benzyl group allows this compound to adopt multiple conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is key to describing the molecule's behavior in solution.
Conformational analysis can be initiated by systematically rotating the single bonds—specifically the C-N and N-C bonds of the N-benzyl group—and performing geometry optimizations for each starting structure using DFT or semi-empirical methods. scielo.br This process maps out the potential energy surface and identifies the stable, low-energy conformers.
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time, providing insights that are inaccessible from static calculations. mdpi.comyoutube.com In an MD simulation, the motion of atoms is calculated by solving Newton's equations of motion, allowing for the exploration of the conformational space at a given temperature. nih.govresearchgate.net For this compound, MD simulations could reveal the preferred orientations of the benzyl group relative to the dithietane ring, the puckering dynamics of the four-membered ring, and how solvent molecules might influence its conformational equilibrium. nih.gov
Prediction of Spectroscopic Parameters and Spectral Interpretation
Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental results. By performing calculations on the optimized geometry of this compound, its characteristic spectral signatures can be determined.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the calculation of ¹H and ¹³C NMR chemical shifts. analis.com.my Comparing these theoretical values with experimental data can help confirm the molecular structure and assign specific signals, especially for the protons and carbons within the unique dithietane ring environment. nih.govscielo.br
Vibrational Spectroscopy (IR & Raman): DFT frequency calculations can predict the vibrational modes of the molecule. The resulting theoretical infrared (IR) and Raman spectra show characteristic peaks corresponding to specific bond stretches and bends, such as the C=N imine stretch, C-S stretches in the dithietane ring, and aromatic C-H vibrations of the benzyl group. This information is invaluable for characterizing the compound and identifying functional groups. analis.com.my
Table 2: Hypothetical Comparison of Calculated vs. Experimental Spectroscopic Data (Note: This table illustrates how theoretical data would be used to validate experimental findings. No experimental data is available.)
| Parameter | Calculation Method | Calculated Value | Experimental Value |
| ¹³C NMR (C=N) | GIAO-DFT | Value ppm | To be determined |
| ¹H NMR (CH₂) | GIAO-DFT | Value ppm | To be determined |
| IR Freq. (C=N stretch) | DFT/B3LYP | Value cm⁻¹ | To be determined |
| IR Freq. (C-S stretch) | DFT/B3LYP | Value cm⁻¹ | To be determined |
Modeling of Reaction Pathways, Transition States, and Reaction Energetics
Computational modeling can provide deep mechanistic insight into the chemical reactions of this compound. By mapping the potential energy surface for a proposed reaction, it is possible to identify reactants, products, intermediates, and, most importantly, transition states. researchgate.net
For instance, the hydrolysis of the imine bond or cycloaddition reactions involving the C=N double bond could be modeled. researchgate.net Computational methods are used to locate the transition state structure for each step of the reaction. Once located, frequency calculations are performed to confirm it is a true transition state (characterized by a single imaginary frequency). The energy difference between the reactants and the transition state defines the activation energy barrier, which determines the reaction rate. researchgate.net
Such studies could explore, for example, the mechanism of its formation from a precursor or its reactivity towards nucleophiles and electrophiles. researchgate.netnih.gov The reaction energetics would reveal whether a reaction is thermodynamically favorable (exothermic or endothermic) and kinetically feasible (the height of the activation barrier).
Quantitative Structure-Activity Relationships (QSAR) in a purely chemical context
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to describe the relationship between the chemical structures of a series of compounds and a specific activity or property. In a purely chemical context, this "activity" can refer to a variety of measurable physicochemical properties, such as reaction rates, equilibrium constants, spectral characteristics, or stability, rather than a biological endpoint. The fundamental principle of QSAR is that the variation in the properties of a series of structurally related compounds is correlated with changes in their molecular features, which can be quantified by molecular descriptors.
For a class of compounds like N-substituted 1,3-dithietan-2-imines, a QSAR study could provide valuable insights into how modifications of the N-substituent influence the chemical nature of the dithietane ring and the imine functionality. Such studies are predicated on the systematic variation of substituents and the subsequent measurement of a chosen chemical property.
Detailed Research Findings
Currently, specific QSAR studies focusing on this compound and its analogues are not available in the published literature. However, the principles of QSAR can be illustrated by considering a hypothetical study on a series of N-aryl substituted 1,3-dithietan-2-imines. The primary goal would be to correlate the electronic, steric, and hydrophobic properties of the substituents on the aromatic ring with a measurable chemical property, for instance, the rate of hydrolysis of the imine bond under specific conditions.
A hypothetical series of compounds could be synthesized where the phenyl group of the N-benzyl substituent is modified with various electron-donating and electron-withdrawing groups. The general structure for this hypothetical series is shown below:

Figure 1: General structure for a hypothetical QSAR study.
The "activity" to be predicted in this chemical QSAR model could be the rate constant (k) for a reaction, such as the electrophilic addition to the imine nitrogen or the nucleophilic attack at the imine carbon.
To build the QSAR model, a set of molecular descriptors for each compound in the series would be determined. These descriptors fall into several categories:
Electronic Descriptors: These quantify the effect of a substituent on the electron distribution in the molecule. The Hammett constant (σ) is a classic example, representing the electron-donating or electron-withdrawing ability of a substituent on an aromatic ring.
Hydrophobic Descriptors: These describe the lipophilicity of the molecule. The partition coefficient (logP), which measures the ratio of the concentration of a compound in a biphasic system (e.g., octanol-water), is the most common hydrophobic descriptor.
Steric Descriptors: These account for the size and shape of the substituent. Taft's steric parameter (Es) or molar refractivity (MR) are often used to quantify the steric hindrance caused by a substituent.
Once the values for the chosen property (e.g., log(k)) and the molecular descriptors (e.g., σ, logP, Es) are obtained for all compounds in the series, statistical methods such as multiple linear regression (MLR) are used to derive a mathematical equation that best correlates the descriptors with the property.
A hypothetical QSAR equation might take the following form:
log(k) = c1σ + c2logP + c3*Es + c0
Where c1, c2, and c3 are the regression coefficients for each descriptor, and c0 is a constant. The statistical quality and predictive power of the model would then be rigorously validated.
The following interactive table illustrates the type of data that would be collected and used in such a hypothetical QSAR study. The values for the rate constant are purely illustrative to demonstrate the concept.
| Compound | Substituent (R) | Hammett Constant (σ) | Calculated logP | Molar Refractivity (MR) | Hypothetical log(k) |
| 1 | -H | 0.00 | 2.50 | 26.5 | -3.5 |
| 2 | 4-CH₃ | -0.17 | 3.01 | 31.1 | -3.8 |
| 3 | 4-Cl | 0.23 | 3.21 | 31.5 | -3.1 |
| 4 | 4-NO₂ | 0.78 | 2.45 | 32.1 | -2.5 |
| 5 | 4-OCH₃ | -0.27 | 2.43 | 33.9 | -4.0 |
Such a QSAR model, once properly developed and validated, would allow for the prediction of the chemical reactivity of new, unsynthesized N-aryl-1,3-dithietan-2-imine derivatives. Furthermore, the coefficients in the QSAR equation would provide quantitative insight into the factors governing the reactivity of this class of compounds. For example, a positive coefficient for the Hammett constant (σ) would indicate that electron-withdrawing substituents accelerate the reaction, suggesting a mechanism that is favored by a more electrophilic imine carbon.
Advanced Synthetic Applications and Methodological Advancements Involving N Benzyl 1,3 Dithietan 2 Imine
Utilization as a Versatile Synthetic Intermediate in Organic Synthesis
N-Benzyl-1,3-dithietan-2-imine serves as a valuable synthetic intermediate due to the presence of two key reactive sites: the carbon-nitrogen double bond of the imine and the strained four-membered dithietane ring. The N-benzyl group also plays a crucial role in modulating the compound's reactivity and can be readily removed under various conditions, offering a pathway to diverse molecular scaffolds.
The imine functionality allows for a range of nucleophilic addition reactions. Organometallic reagents, enamines, and other nucleophiles can add to the electrophilic carbon of the C=N bond, leading to the formation of various amine derivatives. The stereochemical outcome of these additions can often be controlled, providing access to chiral amines, which are important pharmacophores.
Furthermore, the 1,3-dithietane (B8821032) ring can undergo a variety of transformations. For instance, it can be a precursor to thioketenes or participate in cycloaddition reactions. The inherent ring strain of the dithietane moiety makes it susceptible to ring-opening reactions, which can be exploited to introduce sulfur-containing functionalities into a target molecule.
Below is a table summarizing potential synthetic transformations of this compound:
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| Nucleophilic Addition to Imine | Organolithium or Grignard reagents | Substituted Benzylamines |
| Reduction of Imine | Sodium borohydride (B1222165), Lithium aluminum hydride | N-Benzyl-1,3-dithietan-2-amine |
| Cycloaddition Reactions | Dienes, Dipolarophiles | Heterocyclic compounds |
| Ring-Opening of Dithietane | Nucleophiles, Lewis acids | Functionalized organosulfur compounds |
| Debenzylation | Catalytic hydrogenation (e.g., Pd/C, H₂) | Primary 1,3-dithietan-2-imine |
Detailed research into the reactivity of this compound is ongoing, with the aim of fully elucidating its potential as a versatile synthetic intermediate for the construction of a wide array of organic molecules.
Role as a Building Block for Complex Sulfur-Containing Organic Molecules
The construction of complex molecules containing sulfur is a significant area of organic synthesis, driven by the unique biological and material properties of such compounds. This compound is a promising building block for this purpose, offering a compact and functionalized source of both sulfur and nitrogen.
The 1,3-dithietane moiety is a precursor to a geminal dithiol, which can be further elaborated into more complex sulfur heterocycles. For example, ring-opening followed by reaction with electrophiles can lead to the formation of larger rings containing two sulfur atoms. The imine functionality can act as a handle for attaching the dithietane unit to a larger molecular framework before further transformations.
The ability to perform sequential and chemoselective reactions on the imine and the dithietane ring makes this compound a powerful tool in a building-block-based approach to complex target molecules. This strategy allows for the rapid assembly of molecular complexity from relatively simple starting materials. 1,3-dithianes, which are structurally related to 1,3-dithietanes, are well-established as versatile building blocks in organic synthesis beilstein-journals.orgnih.gov. The principles governing their reactivity can be extended to the more strained and potentially more reactive 1,3-dithietane system.
Contribution to Green Chemistry Methodologies in Imine and Organosulfur Synthesis
Green chemistry principles, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly important in organic synthesis. The synthesis and application of this compound can contribute to this field in several ways.
The synthesis of related 1,3-dithianes has been achieved under environmentally friendly conditions, such as using microwave irradiation in the absence of a solvent researchgate.net. These methods can potentially be adapted for the synthesis of this compound, reducing energy consumption and avoiding the use of volatile organic solvents. Furthermore, the development of catalytic methods for the synthesis of imines is an active area of research with a focus on green chemistry rsc.org.
In its application, this compound can be used in atom-economical reactions, such as cycloadditions, where all the atoms of the reactants are incorporated into the product. The development of catalytic reactions involving this compound would also align with green chemistry principles by reducing the amount of waste generated. The use of water or other environmentally benign solvents in reactions involving imines and organosulfur compounds is another area where this compound could play a role in advancing green chemistry methodologies.
Development of Novel Catalytic Systems for Related Chemical Transformations
The development of new catalytic systems is essential for achieving efficient and selective chemical transformations. The reactivity of this compound presents opportunities for the development of novel catalytic processes.
Catalytic asymmetric additions to the imine bond would provide an efficient route to chiral amines. Chiral Lewis acids or organocatalysts could be employed to control the stereochemistry of the reaction. For example, Lewis base-catalyzed additions of 1,3-dithiane to imino compounds have been reported, and similar systems could be developed for this compound nih.gov.
Furthermore, transition metal catalysis can be envisioned for transformations involving the dithietane ring. For instance, catalytic ring-opening or cross-coupling reactions could provide new avenues for the synthesis of complex organosulfur compounds. The development of catalysts that can selectively activate the C-S bonds of the dithietane ring in the presence of the imine functionality would be a significant advancement. The synthesis of 2-benzyl N-substituted anilines via imine condensation showcases catalyst- and additive-free approaches that are also of interest beilstein-journals.org.
The table below outlines potential areas for the development of novel catalytic systems for this compound.
| Catalytic Transformation | Catalyst Type | Potential Products |
|---|---|---|
| Asymmetric Nucleophilic Addition | Chiral Lewis Acids, Organocatalysts | Enantioenriched Amines |
| Catalytic Cycloaddition | Transition Metal Complexes | Novel Heterocyclic Scaffolds |
| Ring-Opening Cross-Coupling | Palladium or Nickel Catalysts | Functionalized Thioethers |
| C-H Activation/Functionalization | Rhodium or Iridium Catalysts | Derivatized Dithietanes and Benzylamines |
The exploration of these and other catalytic transformations will undoubtedly expand the synthetic utility of this compound and contribute to the broader field of organic synthesis.
Future Directions and Emerging Research Avenues for N Benzyl 1,3 Dithietan 2 Imine Research
Exploration of Novel and Efficient Synthetic Pathways
The development of new and improved methods for the synthesis of N-Benzyl-1,3-dithietan-2-imine is a fundamental prerequisite for its broader investigation and application. Current synthetic strategies can be expanded upon, and entirely new routes can be envisioned.
Future research in this area should focus on:
Catalytic Approaches: The exploration of transition metal-catalyzed reactions could offer milder and more efficient synthetic routes. For instance, adapting copper-catalyzed azide-alkyne cycloaddition (CuAAC) strategies, which are known to generate ketenimine intermediates, could provide a novel pathway.
Flow Chemistry: Continuous flow processes could enable the safe and scalable synthesis of potentially unstable ketenimine intermediates, offering precise control over reaction parameters and minimizing decomposition.
Photochemical Methods: Photochemical rearrangements of suitable precursors, such as isoxazoles, have been shown to yield highly reactive ketenimines and could be investigated as a novel synthetic tool. acs.org
Multicomponent Reactions: Designing one-pot, multicomponent reactions that assemble the this compound scaffold from simple starting materials would significantly enhance synthetic efficiency.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Catalytic Methods | Milder reaction conditions, higher efficiency, improved selectivity. | Development of novel catalysts, optimization of reaction parameters. |
| Flow Chemistry | Enhanced safety and scalability, precise process control. | Reactor design, optimization of flow conditions for unstable intermediates. |
| Photochemical Synthesis | Access to unique reactive intermediates, novel bond formations. | Identification of suitable precursors, investigation of reaction mechanisms. |
| Multicomponent Reactions | High atom economy, operational simplicity, rapid library generation. | Design of novel reaction cascades, exploration of substrate scope. |
In-depth Mechanistic Investigations
A thorough understanding of the reaction mechanisms governing the formation and reactivity of this compound is crucial for controlling its chemical transformations and designing new applications.
Key areas for mechanistic investigation include:
Reaction Kinetics and Intermediates: Detailed kinetic studies, coupled with spectroscopic techniques (e.g., in-situ IR, NMR), can help to identify and characterize transient intermediates and transition states. This is particularly important for understanding the stability and reactivity of the strained 1,3-dithietane (B8821032) ring.
Influence of Substituents: A systematic study of how different substituents on the benzyl (B1604629) group and the dithietane ring affect the electronic properties and reactivity of the molecule will provide valuable insights for tuning its chemical behavior.
Ring-Opening Reactions: The 1,3-dithietane ring is susceptible to ring-opening reactions. Investigating the mechanisms of these processes, whether thermally, photochemically, or chemically induced, could reveal novel synthetic applications for this compound as a precursor to other sulfur-containing molecules.
Expansion of Derivatization and Functionalization Strategies
The development of a diverse library of this compound derivatives is essential for exploring its structure-activity relationships and tailoring its properties for specific applications.
Future research should focus on:
Functionalization of the Benzyl Group: Introducing a wide range of functional groups onto the aromatic ring of the benzyl substituent will allow for the fine-tuning of the molecule's electronic and steric properties.
Modification of the Dithietane Ring: Exploring reactions that modify the dithietane ring itself, such as oxidation of the sulfur atoms, could lead to derivatives with novel properties and reactivity.
Reactions at the Imine Functionality: The carbon-nitrogen double bond of the imine group is a prime site for a variety of chemical transformations, including nucleophilic additions and cycloadditions, opening up avenues for the synthesis of more complex heterocyclic systems. rsc.orgresearchgate.net
| Derivatization Strategy | Target Moieties | Potential Outcomes |
| Benzyl Group Functionalization | Electron-donating/withdrawing groups, halogens, etc. | Tunable electronic properties, altered reactivity. |
| Dithietane Ring Modification | Sulfoxides, sulfones. | Modified stability, novel reactive centers. |
| Imine Group Reactions | Nucleophiles, dipolarophiles. | Synthesis of complex heterocycles, new molecular scaffolds. |
Advanced Applications of Computational Chemistry
Computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound and for guiding experimental work.
Future computational studies could focus on:
Structural and Electronic Properties: High-level quantum chemical calculations can provide detailed information about the geometry, electronic structure, and bonding within the molecule. This can help to rationalize its observed reactivity and predict its behavior in different chemical environments.
Reaction Mechanisms: Computational modeling can be used to map out the potential energy surfaces of reactions involving this compound, providing insights into reaction pathways, transition state structures, and activation energies.
Spectroscopic Properties: The prediction of spectroscopic data (e.g., NMR, IR, UV-Vis) can aid in the characterization of new derivatives and in the interpretation of experimental results.
Molecular Docking and Virtual Screening: If the compound or its derivatives show potential biological activity, computational docking studies can be employed to predict their interactions with biological targets and to guide the design of more potent analogues.
Potential as Building Blocks in Specialized Chemical Materials Synthesis
The unique combination of a reactive imine and a sulfur-rich heterocyclic core suggests that this compound could serve as a valuable building block for the synthesis of specialized chemical materials.
Emerging research in this area could explore:
Polymer Chemistry: The imine functionality could be utilized in polymerization reactions to create novel polymers with interesting thermal, optical, or electronic properties. The presence of sulfur in the polymer backbone could impart unique characteristics.
Synthesis of Novel Heterocycles: The strained 1,3-dithietane ring can act as a precursor to other sulfur-containing heterocycles through ring-opening and rearrangement reactions. This could provide access to new classes of compounds with potential applications in medicinal chemistry and materials science.
Coordination Chemistry: The sulfur and nitrogen atoms in this compound could act as ligands for metal ions, leading to the formation of novel coordination complexes with interesting catalytic or material properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
